molecular formula C7H18IN3 B6305372 Bis(dimethylamino)-N,N-dimethylmethaniminium iodide CAS No. 68897-46-1

Bis(dimethylamino)-N,N-dimethylmethaniminium iodide

Cat. No.: B6305372
CAS No.: 68897-46-1
M. Wt: 271.14 g/mol
InChI Key: QLWGDMYMDSGKLJ-UHFFFAOYSA-M
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Description

Bis(dimethylamino)-N,N-dimethylmethaniminium iodide is a quaternary ammonium compound known for its unique chemical properties and applications. This compound is characterized by the presence of two dimethylamino groups attached to a central methaniminium ion, with iodide as the counterion. It is widely used in various chemical reactions and industrial processes due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(dimethylamino)-N,N-dimethylmethaniminium iodide typically involves the quaternization of dimethylamine with a suitable alkylating agent. One common method is the reaction of dimethylamine with methyl iodide under controlled conditions. The reaction is usually carried out in an inert solvent such as acetonitrile or methanol, and the temperature is maintained at around 0-5°C to prevent side reactions. The product is then purified by recrystallization or column chromatography to obtain high purity this compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The process involves the continuous addition of dimethylamine and methyl iodide into a reactor, where the reaction takes place under optimized conditions. The product is continuously extracted and purified using automated systems, ensuring consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Bis(dimethylamino)-N,N-dimethylmethaniminium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, cyanides, thiolates, and various oxidizing or reducing agents. The reactions are typically carried out in polar solvents like acetonitrile, methanol, or dimethyl sulfoxide (DMSO) at controlled temperatures ranging from -10°C to 50°C .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the iodide ion is replaced by the nucleophile, resulting in the formation of new quaternary ammonium salts .

Mechanism of Action

The mechanism of action of Bis(dimethylamino)-N,N-dimethylmethaniminium iodide involves its interaction with various molecular targets. As a quaternary ammonium compound, it can disrupt cell membranes by interacting with the lipid bilayer, leading to cell lysis and death. This property makes it an effective antimicrobial agent . Additionally, in catalytic reactions, it acts as a ligand, facilitating the formation of reactive intermediates and promoting the desired chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(dimethylamino)-N,N-dimethylmethaniminium iodide is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

bis(dimethylamino)methylidene-dimethylazanium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N3.HI/c1-8(2)7(9(3)4)10(5)6;/h1-6H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWGDMYMDSGKLJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=[N+](C)C)N(C)C.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30520185
Record name Bis(dimethylamino)-N,N-dimethylmethaniminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30520185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68897-46-1
Record name Bis(dimethylamino)-N,N-dimethylmethaniminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30520185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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